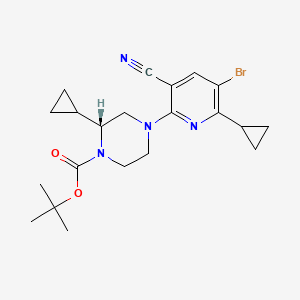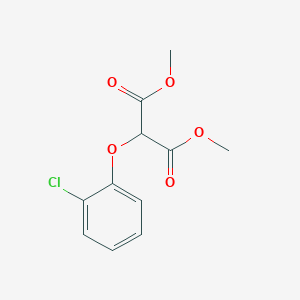
4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products, pharmaceuticals, and functional materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid typically involves the reaction of 6-methylindole with a suitable acylating agent. One common method involves the use of acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of functional materials, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-methyl-1H-indol-3-yl)-thiazol-2-ylamine: Another indole derivative with potential biological activities.
3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides: Compounds with significant potency against specific enzyme targets.
Uniqueness
4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid stands out due to its unique combination of the indole ring and the oxobutanoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(6-methyl-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-2-3-9-10(7-14-11(9)6-8)12(15)4-5-13(16)17/h2-3,6-7,14H,4-5H2,1H3,(H,16,17) |
Clave InChI |
NSYQHJZLEVFVBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CN2)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




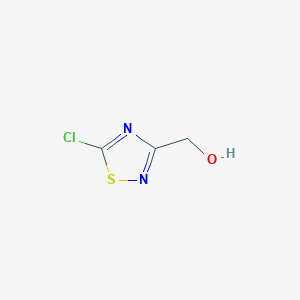

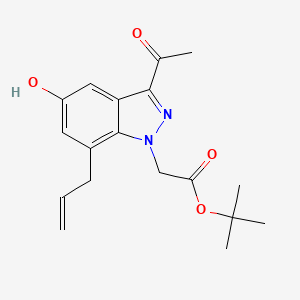
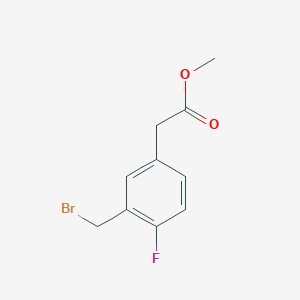

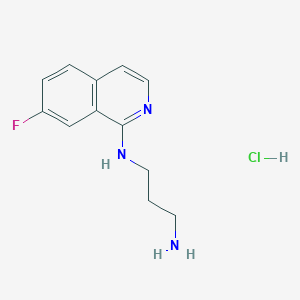
![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
